5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Description
5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a carboxylic acid group at position 4, a methyl group at position 1, and a methoxymethyl substituent at position 5.
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-(methoxymethyl)-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-9-6(4-12-2)5(3-8-9)7(10)11/h3H,4H2,1-2H3,(H,10,11) |
InChI Key |
WEIXRVJOQOTMJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the pyrazole ring using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of sodium hydride.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is . Its structure features both methoxymethyl and carboxylic acid functional groups, making it a versatile building block for further chemical synthesis.
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : The compound serves as a fundamental building block in the synthesis of more complex molecules. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications in organic synthesis.
2. Biology
- Biological Activity Investigation : Research has focused on the compound's interactions with biomolecules, exploring its potential as an enzyme inhibitor or receptor modulator. These interactions can lead to various biological effects, which are crucial for understanding its therapeutic potential.
3. Medicine
- Therapeutic Properties : The compound has been investigated for its potential use in drug development, particularly in areas such as antimicrobial and anti-inflammatory therapies. Preliminary studies suggest it may exhibit significant antibacterial activity against Gram-positive bacteria and anti-inflammatory effects through the reduction of pro-inflammatory cytokines.
4. Industry
- Production of Specialty Chemicals : In industrial applications, 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties to create innovative products.
Biological Activities
Research indicates several promising biological activities associated with 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid:
- Antimicrobial Activity : Studies have shown that this compound exhibits antibacterial properties, particularly against certain strains of bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis.
- Anti-inflammatory Effects : In vitro assays indicate that it can reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), suggesting potential applications in treating inflammatory diseases like rheumatoid arthritis.
Antimicrobial Studies
A study evaluated the effectiveness of 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid against various bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria, with mechanisms linked to cell wall disruption.
Anti-inflammatory Research
In vitro assays demonstrated that this compound reduces pro-inflammatory cytokine production in macrophages stimulated with LPS. This suggests its potential utility in treating inflammatory conditions.
Drug Development Potential
The compound has been explored as a lead molecule for drug development due to favorable pharmacokinetic properties and a low toxicity profile observed in preliminary animal studies.
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemistry | Building block for complex synthesis | Versatile reactivity |
| Biology | Interaction with biomolecules | Potential enzyme inhibition |
| Medicine | Antimicrobial and anti-inflammatory therapies | Significant antibacterial activity; reduces inflammation |
| Industry | Production of specialty chemicals | Innovative product development |
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Variations
Key Observations :
- Position 1 : Methyl or phenyl groups dominate. The methyl group in the target compound may reduce steric hindrance compared to phenyl .
- Position 5: The methoxymethyl group introduces an ether linkage, contrasting with methyl (), amino (), or chloro () substituents. This group may improve solubility in alcohols or ethers.
- Carboxylic Acid Position : Most analogs retain the carboxylic acid at position 4, except (position 3 in an isoxazole ring).
Physicochemical Properties
Key Observations :
Stability and Reactivity
- Electron-Withdrawing Effects : Chloro and carboxylic acid groups () increase electrophilicity, while methoxymethyl (electron-donating) may stabilize the pyrazole ring against nucleophilic attack .
- Hydrolytic Sensitivity : The methoxymethyl group is less prone to hydrolysis compared to esters (e.g., ), enhancing stability under physiological conditions.
Biological Activity
5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is . Its unique structure, characterized by the presence of a methoxymethyl group and a carboxylic acid functionality, enhances its reactivity and biological activity compared to similar compounds. The presence of these functional groups allows for various interactions with biological targets, making it a candidate for drug development.
Biological Activities
Research indicates that 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent .
- Anti-inflammatory Properties : The compound has been reported to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory pathways. This activity is crucial for developing treatments for inflammatory diseases.
- Anticancer Potential : Initial investigations hint at anticancer properties, although further research is needed to elucidate its mechanisms and efficacy in clinical settings .
The mechanism of action of 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions may inhibit enzyme activity or modulate receptor functions, leading to its therapeutic effects.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrazole derivatives, including 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. The results indicated significant antibacterial effects against Escherichia coli and Staphylococcus aureus, suggesting its potential application in treating bacterial infections .
Study 2: Anti-inflammatory Activity
In another study, the anti-inflammatory effects of the compound were assessed using carrageenan-induced edema models in mice. The findings demonstrated that the compound significantly reduced inflammation comparable to standard anti-inflammatory drugs like indomethacin .
Study 3: Anticancer Activity
Research focusing on the anticancer properties highlighted that 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid inhibited cell proliferation in various cancer cell lines. Mechanistic studies revealed that it might induce apoptosis through the activation of caspase pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(Methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C7H10N2O3 | Similar structure; differing substitution pattern |
| 5-Methyl-1H-pyrazole-4-carboxylic acid | C6H8N2O2 | Lacks methoxymethyl group |
| Methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylate | C8H10N2O4 | Ester derivative with different functional group |
This table illustrates how the unique substitution pattern of 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid influences its reactivity and biological activity compared to structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
